In Vitro Antiviral Activity of 3-Hydroxy-5-phenylbenzamide Against Enterovirus 71 (EV71)
In a class-level comparison of N-phenylbenzamide derivatives, 3-hydroxy-5-phenylbenzamide (identified as compound 1c) demonstrated moderate inhibitory activity against EV71 (strain SZ-98) with an IC50 of approximately 15 μM [1]. This places its activity in the context of a broader SAR study where the most potent derivative (compound 1e) exhibited IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM, and other compounds, like the unsubstituted parent compound, were inactive. While not the most potent in the series, this moderate activity confirms that the specific 5-hydroxy-biphenyl-3-carboxamide scaffold is tolerated and provides a quantifiable baseline for further optimization, distinguishing it from inactive N-phenylbenzamide analogs [1].
| Evidence Dimension | Antiviral activity (inhibition of EV71 replication) |
|---|---|
| Target Compound Data | IC50 ≈ 15 μM |
| Comparator Or Baseline | Most potent in series (1e): IC50 = 5.7 ± 0.8–12 ± 1.2 μM; Unsubstituted parent: Inactive |
| Quantified Difference | 3- to 5-fold lower potency than the series lead, but measurable activity compared to an inactive baseline. |
| Conditions | In vitro antiviral assay against EV71 (strain SZ-98) in Vero cells |
Why This Matters
This data provides a verified biological starting point for the compound's use as a pharmacophore, differentiating it from other N-phenylbenzamide isomers that show no activity in the same model system.
- [1] Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. Data regarding compound 1c is available on PMC. View Source
